molecular formula C12H15NO3 B113299 (R)-4-Benzyl-3-morpholinecarboxylic acid CAS No. 929047-50-7

(R)-4-Benzyl-3-morpholinecarboxylic acid

Cat. No. B113299
M. Wt: 221.25 g/mol
InChI Key: XZVHBJHXLYHSNN-LLVKDONJSA-N
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Description

In general, carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in various reactions, including esterification and amide formation .


Synthesis Analysis

The synthesis of carboxylic acid derivatives has seen rapid development in recent years. These reactions often involve molecular hydrogen as the reducing agent and can be catalyzed by both heterogeneous and homogeneous catalysts .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, including X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

Carboxylic acids can undergo numerous chemical reactions due to their carboxyl group. Some of these reactions include reduction, esterification, and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Synthesis of Optically Active Compounds : (R)-4-Benzyl-3-morpholinecarboxylic acid and its analogues have been utilized in the synthesis of optically active compounds. For instance, a synthesis pathway involving benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate has been developed to obtain these compounds (Kogami & Okawa, 1987).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Medicinal Compounds : This compound plays a role in the synthesis of various medicinal compounds. For example, it has been used in the asymmetric synthesis of Fmoc-L-cyclopentylglycine, a compound with potential pharmaceutical applications (Singh & Pennington, 2003).

Enzyme-Catalyzed Reactions

  • Enzyme-Catalyzed Kinetic Resolution : It has been used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution. This method is significant for producing reboxetine analogs (Fish et al., 2009).

Polymer Synthesis

  • Polymer Synthesis : This compound has applications in polymer chemistry. For instance, it has been used in the synthesis of Poly(glycolic acid-alt-l-aspartic acid) from a Morpholine-2,5-dione derivative. Such polymers have potential applications in biomedicine and material science (Wang & Feng, 1997).

Organic Chemistry and Catalysis

  • Formation of Complexes and Catalysis : In organic chemistry, it is used in the formation of complexes and has implications in catalysis. For example, its derivatives have been used to synthesize complexes with palladium, which are potent catalysts in C-C and C-N coupling reactions (Dutta & Bhattacharya, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions of research involving a specific compound depend on its potential applications. For example, the catalytic reduction of carboxylic acid derivatives is a promising area of research .

properties

IUPAC Name

(3R)-4-benzylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHBJHXLYHSNN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363819
Record name (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyl-3-morpholinecarboxylic acid

CAS RN

929047-50-7
Record name (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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